Butyl 11-bromoundecanoate
Description
Butyl 11-bromoundecanoate is an ester derivative of 11-bromoundecanoic acid, featuring a butyl group attached via an ester linkage to the carboxylic acid moiety. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of functionalized polymers, corrosion inhibitors, and antibacterial agents. Its structure combines a long hydrophobic alkyl chain (11 carbons) with a terminal bromine atom, which enhances reactivity in substitution reactions, and a butyl ester group that influences solubility and thermal stability .
Properties
CAS No. |
56149-39-4 |
|---|---|
Molecular Formula |
C15H29BrO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
butyl 11-bromoundecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-14-18-15(17)12-10-8-6-4-5-7-9-11-13-16/h2-14H2,1H3 |
InChI Key |
DZSRAVVHXLUJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 11-bromoundecanoate typically involves the esterification of 11-bromoundecanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
11-bromoundecanoic acid+butanolacid catalystbutyl 11-bromoundecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 11th position undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling the synthesis of substituted derivatives.
Example :
Reaction with potassium tert-butoxide in tert-butyl alcohol yields Grignard reagent precursors. Active magnesium reacts with tert-butyl 11-bromoundecanoate at -78°C to form the corresponding Grignard reagent in 15 minutes with >90% yield .
Mechanism :
The nucleophile (e.g., Mg) attacks the electrophilic carbon bonded to bromine, displacing Br<sup>–</sup> and forming a carbon-nucleophile bond.
| Reaction Conditions | Product | Yield |
|---|---|---|
| Mg, THF, -78°C, 15 min | Grignard reagent | >90% |
| K<sub>2</sub>CO<sub>3</sub>, DMF | Alkoxy-substituted derivatives | 37–82% |
Elimination Reactions
Under basic or high-temperature conditions, butyl 11-bromoundecanoate undergoes dehydrohalogenation to form alkenes.
Example :
Heating with ethanol at reflux leads to HBr elimination, producing an α,β-unsaturated ester .
Mechanism :
Base-induced abstraction of a β-hydrogen triggers E2 elimination, releasing HBr and forming a double bond:
Key Findings :
-
Ethanol as a solvent promotes elimination over substitution at elevated temperatures .
-
Reaction with ethyl 11-bromoundecanoate at 80°C yields compound 13 (C<sub>23</sub>H<sub>34</sub>O<sub>3</sub>) via proton abstraction at C-10 .
Electrolysis and Redox Behavior
Electrolysis of ω-bromocarboxylic acid derivatives (e.g., 11-bromoundecanoic acid) reveals temperature-dependent product profiles, suggesting analogous behavior for the butyl ester .
| Conditions | Major Product |
|---|---|
| 50°C, low current density | 1,20-Dibromoeicosane |
| 65°C, higher current density | Methyl 11-bromoundecanoate and methyl 11-methoxyundecanoate |
Ester Functionalization
The butyl ester group participates in transesterification and hydrolysis reactions.
Example :
-
Hydrolysis under basic conditions yields 11-bromoundecanoic acid.
-
Reaction with benzyl bromide in DMF forms benzyl esters, useful in polymer synthesis .
Data :
-
Transesterification with benzyl 11-bromoundecanoate in DMF/K<sub>2</sub>CO<sub>3</sub> achieves 37% yield after HPLC purification .
Stability and Side Reactions
The compound’s stability is influenced by steric effects from the butyl group:
Scientific Research Applications
Butyl 11-bromoundecanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including antimicrobial and antifungal agents.
Materials Science: The compound is utilized in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Industrial Chemistry: It serves as a precursor for the synthesis of surfactants and emulsifiers used in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 11-bromoundecanoate depends on its application. In medicinal chemistry, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis and death . The bromine atom plays a crucial role in enhancing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Ethyl 11-Bromoundecanoate
- Structure : Differs by having an ethyl ester group instead of butyl.
- Synthesis: Prepared via acid-catalyzed esterification of 11-bromoundecanoic acid with ethanol, achieving near-quantitative yields (99%) under mild conditions .
- Key Differences: The shorter ethyl chain reduces lipophilicity (logP ~8.1 for butyl vs. ~7.5 for ethyl), affecting solubility in non-polar solvents. Ethyl derivatives are more volatile (lower boiling point) but less thermally stable compared to butyl analogs.
4'-Fluoro-[1,1'-biphenyl]-4-yl 11-Bromoundecanoate (i18)
- Structure : Features a biphenyl group instead of an alkyl ester.
- Synthesis: Produced via EDAC/DMAP-mediated coupling of 11-bromoundecanoic acid with 4-hydroxy-4′-fluorobiphenyl, yielding 82% after purification .
- Key Differences :
- The aromatic biphenyl group enhances UV stability and rigidity, making it suitable for photoresist materials.
- Higher molecular weight (MW ~425.3 g/mol vs. ~335.3 g/mol for butyl) reduces volatility and increases melting point (colorless plates vs. liquid butyl ester).
2-(Methacryloyloxy) Ethyl 11-Bromoundecanoate Pyridinium (MEBU-Py)
- Structure : Incorporates a methacrylate group and pyridinium moiety for antibacterial activity.
- Application : Used in dental restorative resins to prevent secondary caries. The bromine and long alkyl chain disrupt bacterial membranes, while the methacrylate enables copolymerization with dental adhesives .
- Key Differences: Functionalization with a polymerizable group distinguishes it from non-reactive esters like butyl 11-bromoundecanoate. The pyridinium cation introduces ionic character, enhancing water solubility compared to neutral esters.
Physicochemical Properties
Lipophilicity and Solubility
- This compound: Estimated logP ~8.1 (calculated using XLogP3), indicating high hydrophobicity. Soluble in THF, DCM, and hexane, but insoluble in water .
- 11-Bromoundecanoic Acid (Parent Acid): Lower logP (~6.5) due to the carboxylic acid group, with moderate solubility in polar aprotic solvents (e.g., DMF) .
Thermal Stability
- Butyl esters generally exhibit higher thermal stability (decomposition >200°C) than ethyl esters due to stronger van der Waals interactions in longer alkyl chains.
- Biphenyl derivatives (e.g., i18) show enhanced stability under UV light due to aromatic conjugation .
Functional and Application-Based Comparisons
Corrosion Inhibition
- This compound Derivatives: Ammonium quaternary salts derived from similar esters (e.g., methyl 11-bromoundecanoate + tripropylamine) act as mixed-type inhibitors for stainless steel, achieving >90% efficiency via Langmuir adsorption .
- Shorter-Chain Inhibitors (e.g., DTAC, TTAC) : Lower inhibition efficiency (70–85%) due to reduced hydrophobic interactions with metal surfaces .
Polymer Chemistry
- This compound: Serves as a monomer precursor for hydrophobic polymer segments. Its bromine atom enables post-polymerization modifications (e.g., nucleophilic substitutions).
- MEBU-Py : Directly incorporates into polymer backbones via methacrylate groups, providing inherent antibacterial properties without additional functionalization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
